This compound is used in various fields, including organic chemistry, medicinal chemistry, and materials science due to its unique chemical properties and potential biological activities.
The synthesis of methyl 2-acetamido-5-bromobenzoate can be achieved through several methods, with bromination of methyl 2-acetamidobenzoate being one of the most common approaches. The general steps involved in this synthesis include:
The yield and purity of the final product are influenced by factors such as reaction temperature, time, and the concentration of reactants .
The molecular structure of methyl 2-acetamido-5-bromobenzoate features:
The structural formula can be represented as:
Methyl 2-acetamido-5-bromobenzoate undergoes several types of chemical reactions:
These reactions are essential for synthesizing related compounds or modifying existing structures for specific applications.
The mechanism of action for methyl 2-acetamido-5-bromobenzoate involves its interaction with biological molecules:
Research into its specific molecular targets is ongoing, focusing on its potential pharmaceutical applications.
Methyl 2-acetamido-5-bromobenzoate exhibits several notable physical and chemical properties:
It is classified as hazardous according to OSHA standards, necessitating appropriate safety measures during handling and storage .
Methyl 2-acetamido-5-bromobenzoate has various applications across scientific disciplines:
Methyl 2-acetamido-5-bromobenzoate (CAS RN: 138825-96-4) is a crystalline organic compound with the systematic name methyl 2-acetamido-5-bromobenzoate, reflecting its distinct molecular architecture. Its chemical formula is C10H10BrNO3, corresponding to a molecular weight of 272.10 g/mol [1] [2]. This molecule integrates a benzoate ester group at C1, an acetamido substituent at C2, and a bromine atom at C5, creating a multifunctional scaffold ideal for further derivatization.
CC(=O)NC1=C(C=C(C=C1)Br)C(=O)OC, while the InChIKey CPARHIBNDSEJGR-UHFFFAOYSA-N provides a unique identifier for database searches [1] [5]. Table 1: Key Identifiers of Methyl 2-acetamido-5-bromobenzoate
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 138825-96-4 |
| Molecular Formula | C10H10BrNO3 |
| Molecular Weight | 272.10 g/mol |
| IUPAC Name | methyl 2-acetamido-5-bromobenzoate |
| SMILES | CC(=O)NC₁=C(C=C(C=C₁)Br)C(=O)OC |
| InChIKey | CPARHIBNDSEJGR-UHFFFAOYSA-N |
Table 2: Comparison of Regioisomeric Bromo-Substituted Methyl 2-Acetamidobenzoates
| Property | 5-Bromo Isomer | 4-Bromo Isomer |
|---|---|---|
| CAS RN | 138825-96-4 [1] | 1241675-38-6 [3] |
| Melting Point | 132–137°C [2] | Not reported |
| Predicted Boiling Point | 415.5°C [5] | 430.4°C [3] |
| Predicted Density | 1.54 g/cm³ [5] | 1.540 g/cm³ [3] |
The compound emerged in the early 1990s alongside advances in directed ortho-metalation techniques, which enabled regioselective functionalization of benzoic acid derivatives. Its CAS registry (138825-96-4) dates to 1994–1995, coinciding with expanded exploration of brominated aniline derivatives for pharmaceutical applications [1] [6]. Unlike classical natural products, methyl 2-acetamido-5-bromobenzoate was designed synthetically to serve as a precursor for nitrogen-containing heterocycles. Its commercial availability by 1995 (e.g., from Sigma-Aldrich and Thermo Scientific) standardized access to complex molecules, replacing laborious multistep preparations of functionalized benzoates [2] [6]. The acetamido group proved instrumental as both a directing group for C–H activation and a protecting group for amines, solidifying its role in modern synthetic methodologies.
Methyl 2-acetamido-5-bromobenzoate serves as a linchpin in synthesizing pharmacologically relevant heterocycles due to its orthogonal reactivity:
Table 3: Heterocyclic Derivatives Synthesized from Methyl 2-acetamido-5-bromobenzoate
| Heterocycle Class | Synthetic Route | Key Application |
|---|---|---|
| Benzimidazoles | Bromine displacement + imidazole cyclization | Antiviral agents |
| Quinazolin-4-ones | Ester hydrolysis → amidation → cyclization | EGFR kinase inhibitors |
| Acridone alkaloids | Friedel-Crafts acylation | Fluorescent probes |
The C5 bromine and methyl ester create a chemically orthogonal system: bromine permits halogen-selective couplings, while the ester enables hydrolysis or aminolysis for backbone diversification. This dual functionality underpins its utility in combinatorial chemistry for generating structurally diverse libraries targeting enzymes and receptors [2] [6]. Future directions include photocatalytic C–H functionalization and asymmetric transformations leveraging the acetamido group’s steric influence.
Table 4: Key Commercial Sources and Specifications
| Supplier | Purity | Packaging | Catalog Number |
|---|---|---|---|
| Sigma-Aldrich | 97% | 25 g, 100 g | 528803 |
| Thermo Scientific | 97% | 25 g, 100 g | p-7023489 |
| BOC Sciences | Research grade | Custom | 301226 |
Note: Specifications are subject to change; verify with suppliers for current data.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: